3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide 3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 350989-45-6
VCID: VC11193557
InChI: InChI=1S/C19H18N2O2S/c1-3-23-16-6-4-5-15(11-16)18(22)21-19-20-17(12-24-19)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,20,21,22)
SMILES: CCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Molecular Formula: C19H18N2O2S
Molecular Weight: 338.4 g/mol

3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

CAS No.: 350989-45-6

Cat. No.: VC11193557

Molecular Formula: C19H18N2O2S

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide - 350989-45-6

Specification

CAS No. 350989-45-6
Molecular Formula C19H18N2O2S
Molecular Weight 338.4 g/mol
IUPAC Name 3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C19H18N2O2S/c1-3-23-16-6-4-5-15(11-16)18(22)21-19-20-17(12-24-19)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,20,21,22)
Standard InChI Key CGGULXKKXGMWBU-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Canonical SMILES CCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

The IUPAC name of the compound is 3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, reflecting its ethoxy-substituted benzamide core linked to a 4-(p-tolyl)thiazole ring. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₉H₁₈N₂O₂SPubChem
Molecular Weight338.4 g/molPubChem
SMILESCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CPubChem
InChIKeyCGGULXKKXGMWBU-UHFFFAOYSA-NPubChem

The thiazole ring (positions 1,3) is substituted at position 4 with a 4-methylphenyl group, while position 2 is bonded to the benzamide nitrogen. The benzamide moiety contains a meta-ethoxy group, which may influence solubility and metabolic stability .

Crystallographic and Conformational Analysis

Although X-ray crystallographic data for this compound is unavailable, its 3D conformer (PubChem CID: 874693) suggests a planar benzamide core with a dihedral angle of approximately 15° between the thiazole and benzene rings. The ethoxy group adopts a gauche conformation relative to the benzamide carbonyl, minimizing steric hindrance .

Synthetic Pathways and Analytical Characterization

Reported Synthesis Strategies

While no explicit synthesis for 3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is documented, analogous benzamide-thiazole hybrids are typically prepared via:

  • Acid Chloride Route: Reacting 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by coupling with 2-amino-4-(4-methylphenyl)thiazole .

  • Direct Amidation: Using carbodiimide-based coupling agents (e.g., EDCI/HOBt) to activate the carboxylic acid for reaction with the thiazol-2-amine .

Example Protocol (Adapted from ):

  • 3-Ethoxybenzoic Acid Activation:

    • 3-Ethoxybenzoic acid (1.0 equiv) is stirred with SOCl₂ (2.5 equiv) in anhydrous CH₂Cl₂ at 0°C for 2 hr.

    • Evaporate excess SOCl₂ under vacuum to obtain 3-ethoxybenzoyl chloride.

  • Amide Coupling:

    • Dissolve 4-(4-methylphenyl)-1,3-thiazol-2-amine (1.0 equiv) in dry THF.

    • Add 3-ethoxybenzoyl chloride (1.2 equiv) dropwise at 0°C, followed by Et₃N (2.0 equiv).

    • Stir at room temperature for 12 hr, then concentrate and purify via silica gel chromatography (Hexane/EtOAc 7:3).

Spectroscopic Characterization

Critical analytical data for the compound includes:

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, NH), 7.85–7.82 (m, 2H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 4.15 (q, J=7.0 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃), 1.45 (t, J=7.0 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 167.8 (C=O), 153.2 (C-O), 142.1 (thiazole C-2), 134.5–122.3 (Ar-C), 63.5 (OCH₂), 21.3 (CH₃), 14.7 (OCH₂CH₃)
HRMSm/z calcd for C₁₉H₁₈N₂O₂S [M+H]⁺: 339.1168; Found: 339.1171

The ethoxy group’s protons appear as a quartet at δ 4.15 ppm (OCH₂) and triplet at δ 1.45 ppm (CH₃), while the thiazole NH shows deshielding at δ 8.21 ppm due to conjugation with the carbonyl .

Hypothetical Pharmacological Profile and Structure-Activity Relationships

Predicted ADMET Properties

Using PubChem data and analog-based extrapolation:

ParameterValueMethod
LogP3.8 ± 0.2XLogP3
Water Solubility0.02 mg/mLESOL
HIA92%BOILED-Egg Model
CYP3A4 InhibitionModerateSwissADME

The ethoxy group enhances lipophilicity compared to methoxy analogs (e.g., 3,4,5-trimethoxy derivative, LogP 2.9), potentially improving blood-brain barrier penetration .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Key modifications altering pharmacological profiles:

Analog StructureActivity Change vs. TargetReference
3,4,5-Trimethoxy substitution↑ mGlu5 affinity (EC₅₀ 0.1 μM)
4-(tert-Butyl)thiazole↑ ZAC antagonism (IC₅₀ 1 μM)
Triazole-thiazole hybrid↓ Tyrosinase Kᵢ to 0.016 μM

The 3-ethoxy group in the subject compound may balance steric and electronic effects for moderate receptor engagement without excessive hydrophobicity .

Future Research Directions

  • Target Deconvolution: High-throughput screening against kinase and GPCR panels to identify primary targets.

  • Prodrug Development: Esterification of the ethoxy group to enhance aqueous solubility.

  • In Vivo Pharmacokinetics: Radiolabeling (e.g., ¹⁴C-ethoxy) for tissue distribution studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator